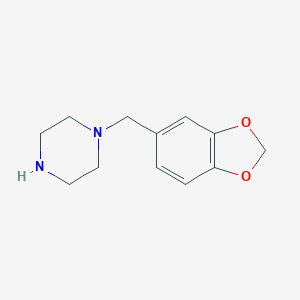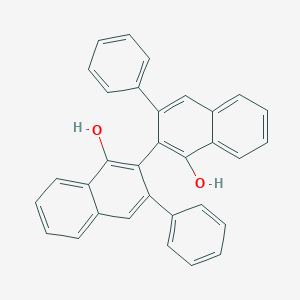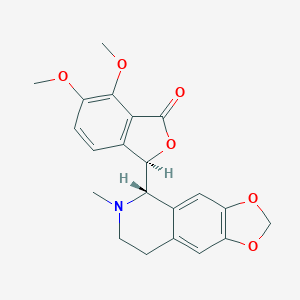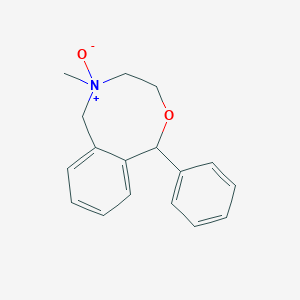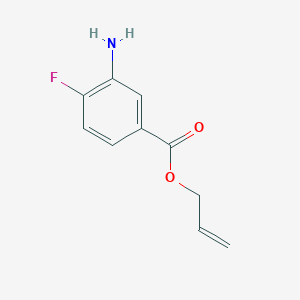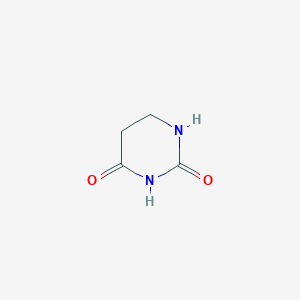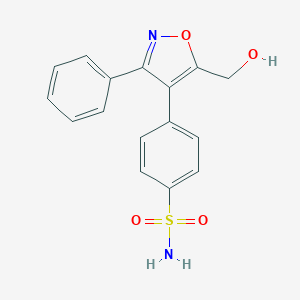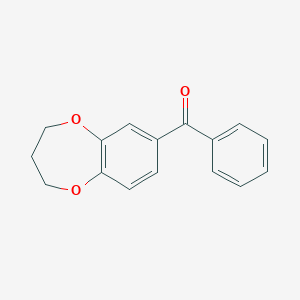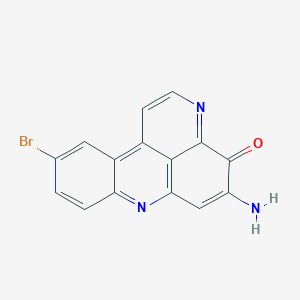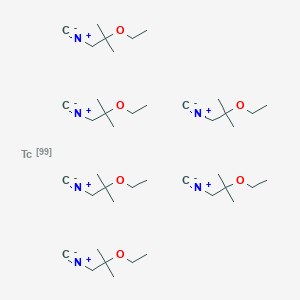
D-Idose
Descripción general
Descripción
D-Idose is a hexose, a six-carbon monosaccharide . It has an aldehyde group and is an aldose . It is not found in nature, but its uronic acid, iduronic acid, is important . It is a component of dermatan sulfate and heparan sulfate, which are glycosaminoglycans .
Synthesis Analysis
A practical synthesis of the very rare sugar D-Idose and the stable building blocks for D-Idose, D-Iduronic, and D-Idonic acids from ido-heptonic acid requires only isopropylidene protection, Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 . D-Idose is the most unstable of all the aldohexoses and a stable precursor which can be stored and then converted under very mild conditions into D-Idose is easily prepared .Molecular Structure Analysis
The molecular formula of D-Idose is C6H12O6 . It has 4 defined stereocentres .Chemical Reactions Analysis
Monosaccharides like D-Idose can react to form esters and ethers . They can be converted to glycosides using an alcohol and an acid catalyst . Monosaccharides with an aldehyde or hemiacetal can be oxidized to the corresponding carboxylic acid .Physical And Chemical Properties Analysis
D-Idose has a density of 1.6±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a flash point of 286.7±26.6 °C . It has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Application in Chemistry
Field
Chemistry, specifically the synthesis of rare sugars .
Summary of the Application
D-Idose is a very rare sugar. A practical synthesis of D-Idose and the stable building blocks for D-Idose, D-Iduronic, and D-Idonic acids from ido-heptonic acid has been developed .
Methods of Application or Experimental Procedures
The synthesis requires only isopropylidene protection, Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 .
Results or Outcomes
D-Idose is the most unstable of all the aldohexoses. A stable precursor, which can be stored and then converted under very mild conditions into D-Idose, is easily prepared .
Potential Application in Renewable Energy
Field
Summary of the Application
There is a potential application of D-Ido in the field of renewable energy, specifically in the cross-regulation assessment of DIDO Buck-Boost Converter .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Application in Cancer Immunotherapy
Field
Summary of the Application
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme enzyme that catalyzes the oxidation of L-tryptophan. Functionally, IDO1 has played a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway, and overexpression of IDO1 is also associated with poor prognosis in various cancers .
Methods of Application or Experimental Procedures
Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials . Furthermore, the “proteolysis targeting chimera” (PROTAC) technology has also been successfully used in the development of IDO1 degraders, providing novel therapeutics for cancers .
Results or Outcomes
The discovery of this IDO1 degrader shows a novel therapeutic option. More potent IDO1 degraders will be developed in the near future and may find clinical applications in the clinic .
Application in Biochemistry
Field
Summary of the Application
D-Idose is used in the synthesis of rare sugars and the stable building blocks for D-Idose, D-Iduronic, and D-Idonic acids from ido-heptonic acid .
Results or Outcomes
D-Idose is the most unstable of all the aldohexoses and a stable precursor which can be stored and then converted under very mild conditions into D-Idose is easily prepared .
Application in Cancer Immunotherapy
Summary of the Application
The indoleamine 2,3-dioxygenase (IDO) mediated kynurenine pathway of tryptophan degradation is identified as an important immune effector pathway in tumor cells to escape a potentially effective immune response .
Methods of Application or Experimental Procedures
IDO affects the differentiation and proliferation of T cells, triggering downstream signaling through GCN2, mTOR and AhR .
Results or Outcomes
IDO inhibitors exhibit potent anticancer activities and might be very useful in combination with chemotherapy, radiotherapy or immunotherapy to trigger the rapid regression of aggressive tumors .
Safety And Hazards
In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YIDFTEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Idose | |
CAS RN |
5978-95-0 | |
| Record name | D-idose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


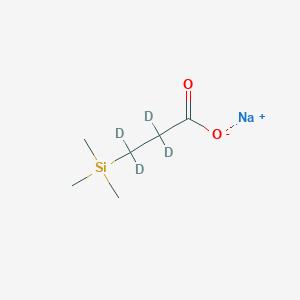
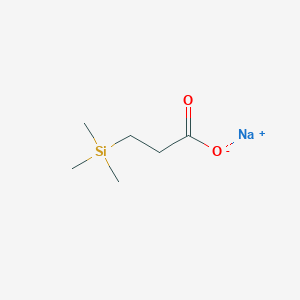
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
